molecular formula C10H13N5O4 B7782731 Concanavalin

Concanavalin

Cat. No.: B7782731
M. Wt: 267.24 g/mol
InChI Key: HBOMLICNUCNMMY-KJFJCRTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Concanavalin A is a lectin, a type of carbohydrate-binding protein, originally extracted from the jack bean (Canavalia ensiformis). It is known for its ability to bind specifically to certain sugar molecules, particularly mannose and glucose. This property makes it a valuable tool in various biochemical and medical applications, including the study of glycoproteins and cell surface carbohydrates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Concanavalin A is typically isolated from jack beans through a series of extraction and purification steps. The process involves homogenizing the beans, followed by precipitation and chromatography techniques to purify the lectin. The final product is often lyophilized for storage .

Industrial Production Methods: Industrial production of this compound A involves large-scale cultivation of jack beans, followed by mechanical extraction and purification processes. The purified lectin is then tested for activity and contaminants before being packaged for distribution .

Chemical Reactions Analysis

Types of Reactions: Concanavalin A primarily undergoes binding reactions with carbohydrates. It does not typically participate in oxidation, reduction, or substitution reactions as it is a protein and not a small molecule.

Common Reagents and Conditions: The binding of this compound A to carbohydrates is facilitated by the presence of metal ions such as calcium and manganese, which are essential for its activity. The binding occurs under physiological conditions, typically in a buffered solution at neutral pH .

Major Products Formed: The major product of this compound A reactions is the formation of stable complexes with glycoproteins and other carbohydrate-containing molecules. These complexes can be used in various analytical and preparative techniques .

Scientific Research Applications

Concanavalin A has a wide range of applications in scientific research:

Mechanism of Action

Concanavalin A exerts its effects by binding specifically to α-D-mannosyl and α-D-glucosyl residues on glycoproteins and glycolipids. This binding can trigger various cellular responses, including the activation of immune cells and the induction of apoptosis in cancer cells. The primary molecular targets of this compound A are receptors on the cell surface that contain these sugar residues .

Comparison with Similar Compounds

This compound A’s unique specificity and binding properties make it a valuable tool in various scientific and industrial applications, distinguishing it from other lectins in its family.

Properties

IUPAC Name

1-[(4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOMLICNUCNMMY-KJFJCRTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)C2C[C@@H]([C@H](O2)CO)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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